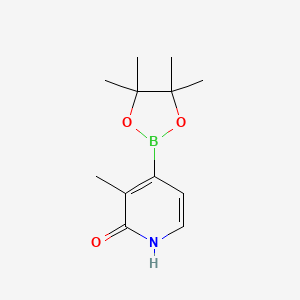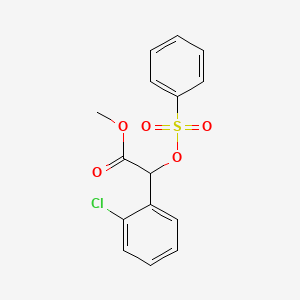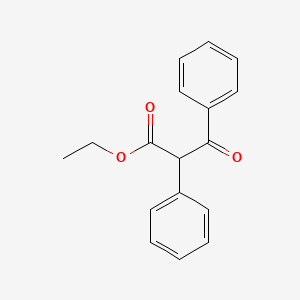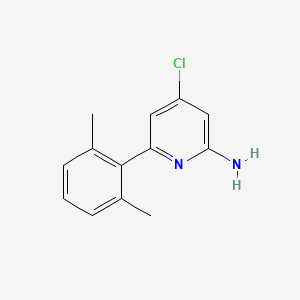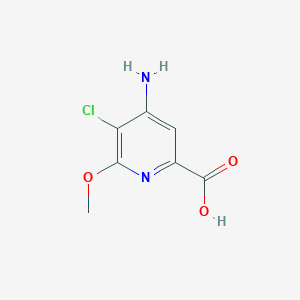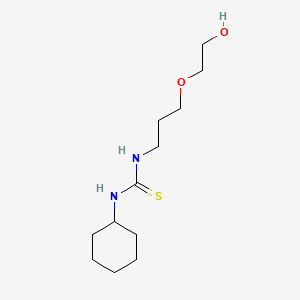
1-Cyclohexyl-3-(3-(2-hydroxyethoxy)propyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-3-(3-(2-hydroxyethoxy)propyl)thiourea is a chemical compound with the molecular formula C12H24N2O2S and a molecular weight of 260.4 g/mol . This compound is known for its unique structure, which includes a cyclohexyl group, a hydroxyethoxypropyl group, and a thiourea moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1-Cyclohexyl-3-(3-(2-hydroxyethoxy)propyl)thiourea typically involves the reaction of cyclohexylamine with 3-(2-hydroxyethoxy)propyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
1-Cyclohexyl-3-(3-(2-hydroxyethoxy)propyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thiourea moiety into corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides .
Scientific Research Applications
1-Cyclohexyl-3-(3-(2-hydroxyethoxy)propyl)thiourea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-(3-(2-hydroxyethoxy)propyl)thiourea involves its interaction with specific molecular targets and pathways. The thiourea moiety can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s unique structure allows it to interact with various enzymes and receptors, modulating their function .
Comparison with Similar Compounds
1-Cyclohexyl-3-(3-(2-hydroxyethoxy)propyl)thiourea can be compared with other thiourea derivatives, such as:
N-Cyclohexyl-N’-phenylthiourea: This compound has a phenyl group instead of the hydroxyethoxypropyl group, leading to different chemical properties and applications.
N-Cyclohexyl-N’-methylthiourea: The presence of a methyl group instead of the hydroxyethoxypropyl group results in variations in reactivity and biological activity.
The uniqueness of this compound lies in its combination of the cyclohexyl and hydroxyethoxypropyl groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
32428-86-7 |
|---|---|
Molecular Formula |
C12H24N2O2S |
Molecular Weight |
260.40 g/mol |
IUPAC Name |
1-cyclohexyl-3-[3-(2-hydroxyethoxy)propyl]thiourea |
InChI |
InChI=1S/C12H24N2O2S/c15-8-10-16-9-4-7-13-12(17)14-11-5-2-1-3-6-11/h11,15H,1-10H2,(H2,13,14,17) |
InChI Key |
GCWWUDJEVIFPGV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=S)NCCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 6-chloro-1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate](/img/structure/B13923086.png)
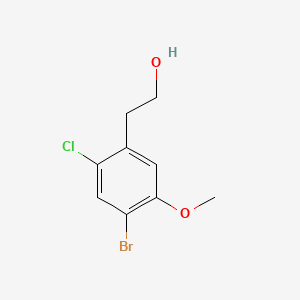
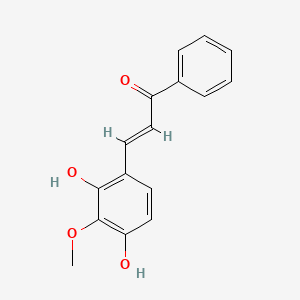
![Methyl 5-amino-6-bromo-4-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13923098.png)
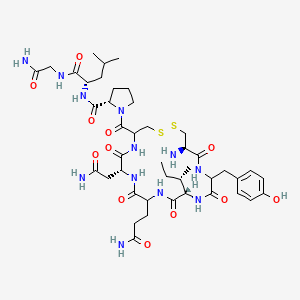
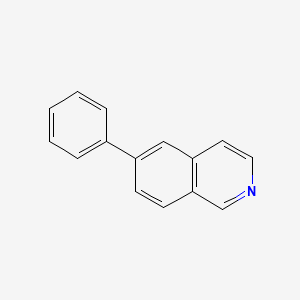
![6-Methyl-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B13923118.png)
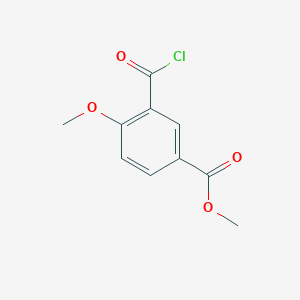
![(3-Chloroimidazo[1,2-a]pyridin-6-yl)boronic acid](/img/structure/B13923128.png)
